molecular formula C8H9ClN2 B1421680 4-Chloro-6-cyclobutylpyrimidine CAS No. 768397-43-9

4-Chloro-6-cyclobutylpyrimidine

Cat. No.: B1421680
CAS No.: 768397-43-9
M. Wt: 168.62 g/mol
InChI Key: JFRRCDFABHILGQ-UHFFFAOYSA-N
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Description

4-Chloro-6-cyclobutylpyrimidine is a heterocyclic organic compound with the molecular formula C8H9ClN2. It is a derivative of pyrimidine, characterized by the presence of a chlorine atom at the 4th position and a cyclobutyl group at the 6th position of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-cyclobutylpyrimidine typically involves the chlorination of 6-cyclobutylpyrimidine. One common method includes the reaction of 6-cyclobutylpyrimidine with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows: [ \text{6-Cyclobutylpyrimidine} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]

Industrial Production Methods: Industrial production methods for this compound may involve similar chlorination reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-6-cyclobutylpyrimidine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 4th position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents depend on the desired transformation.

    Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., DMSO, DMF).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) in solvents like toluene or ethanol.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a 4-amino-6-cyclobutylpyrimidine derivative .

Scientific Research Applications

4-Chloro-6-cyclobutylpyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Chloro-6-cyclobutylpyrimidine depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors, modulating their activity. The chlorine atom and cyclobutyl group can influence the compound’s binding affinity and selectivity towards these targets. Detailed studies on its mechanism of action are essential to understand its potential therapeutic effects .

Comparison with Similar Compounds

    4-Chloro-6-methylpyrimidine: Similar structure but with a methyl group instead of a cyclobutyl group.

    4-Chloro-6-phenylpyrimidine: Contains a phenyl group at the 6th position.

    4-Chloro-6-ethylpyrimidine: Features an ethyl group at the 6th position.

Uniqueness: 4-Chloro-6-cyclobutylpyrimidine is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications .

Properties

IUPAC Name

4-chloro-6-cyclobutylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2/c9-8-4-7(10-5-11-8)6-2-1-3-6/h4-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFRRCDFABHILGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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